molecular formula C5H13NO2 B011681 3-(Ethylamino)propane-1,2-diol CAS No. 19737-19-0

3-(Ethylamino)propane-1,2-diol

Cat. No. B011681
CAS RN: 19737-19-0
M. Wt: 119.16 g/mol
InChI Key: DHWUBIRULANTFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex processes such as the resolution of racemic mixtures, Mitsunobu reactions, and preferential crystallization techniques. For example, the synthesis of stereoisomers of β3-adrenoceptor antagonists, which are structurally related to 3-(Ethylamino)propane-1,2-diol, has been successfully achieved through these methods (Bredikhina et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Ethylamino)propane-1,2-diol has been determined using techniques like single-crystal X-ray diffraction, showcasing the importance of crystalline structure in understanding the stereochemistry and physical properties of these compounds (Bredikhina et al., 2016).

Chemical Reactions and Properties

Research on 3-(Ethylamino)propane-1,2-diol and similar molecules has highlighted their versatility in chemical reactions. For instance, the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst in the formylation of alcohols and amines underlines the chemical reactivity and potential application of related compounds in synthetic chemistry (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Physical Properties Analysis

The analysis of physical properties such as dimensional stability and thermal behavior is crucial for understanding the application potential of compounds like 3-(Ethylamino)propane-1,2-diol. Studies on similar polymeric materials have shown how modifications in the molecular structure can impact properties like glass transition and thermal degradation temperatures, which are critical for flexible substrate applications (Kim et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-(Ethylamino)propane-1,2-diol, such as its reactivity and interaction with other molecules, have been explored through various studies. For example, the development of efficient catalysts for hydrogen generation from water highlights the potential of related cobalt complexes in renewable energy technologies (Tang et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “3-Methylamino-1,2-propanediol”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-(ethylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-6-3-5(8)4-7/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUBIRULANTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941496
Record name 3-(Ethylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)propane-1,2-diol

CAS RN

19737-19-0
Record name 3-(Ethylamino)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19737-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylamino)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019737190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Derashri, A Dwivedi, M Maan, DD Bhandari - 2022 - biointerfaceresearch.com
… mapped onto the 2 methoxybuta-1-3-diene presents on either side of the benzene ring and positive ionizable (PI 1) feature mapped onto nitrogen of 3-ethylamino –propane -12-diol …
Number of citations: 2 biointerfaceresearch.com

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